molecular formula C22H26N2O4S B3701946 1-[(3,5-dimethoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-[(3,5-dimethoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B3701946
M. Wt: 414.5 g/mol
InChI Key: KFJUECOZRULZTN-UHFFFAOYSA-N
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Description

1-[(3,5-dimethoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group The compound is characterized by the presence of a 3,5-dimethoxyphenyl group and a 3-(methylsulfanyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3,5-dimethoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.

    Industrial Applications: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl and methylsulfanyl groups can influence the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide: Similar structure but lacks the methylsulfanyl group.

    1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide: Similar structure but lacks the 3-(methylsulfanyl)phenyl group.

Uniqueness

1-[(3,5-dimethoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is unique due to the presence of both the 3,5-dimethoxyphenyl and 3-(methylsulfanyl)phenyl groups. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,5-dimethoxybenzoyl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-27-18-11-16(12-19(14-18)28-2)22(26)24-9-7-15(8-10-24)21(25)23-17-5-4-6-20(13-17)29-3/h4-6,11-15H,7-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJUECOZRULZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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